N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide
Description
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a heterocyclic compound featuring a fused bicyclic core (methanopyrido-diazocin) with an 8-oxo functional group and a sulfonylphenyl-naphthamide substituent. The compound’s stereochemical and conformational properties likely influence its biological activity, as seen in structurally related analogs . Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and hydrogen-bonding networks, which are essential for understanding its reactivity and stability .
Properties
IUPAC Name |
N-[4-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)sulfonyl]phenyl]naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c32-27-7-3-6-26-23-14-19(17-31(26)27)16-30(18-23)36(34,35)25-12-10-24(11-13-25)29-28(33)22-9-8-20-4-1-2-5-21(20)15-22/h1-13,15,19,23H,14,16-18H2,(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMRZYLDBXVTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C5=CC6=CC=CC=C6C=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-naphthamide is a complex organic compound with significant potential in medicinal chemistry. The compound features a unique pyrido[1,2-a][1,5]diazocin core and a sulfonamide group that enhance its biological activity. This article explores its biological properties, including antimicrobial and anticancer activities, and presents relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C26H25N3O4S with a molecular weight of approximately 475.6 g/mol. This structure allows for various chemical interactions that contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O4S |
| Molecular Weight | 475.6 g/mol |
| CAS Number | 681270-88-2 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity . Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by targeting specific enzymes or metabolic pathways crucial for microbial survival .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It is believed to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival . The sulfonamide moiety may play a critical role in enhancing the selectivity of the compound towards cancerous cells.
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrido[1,2-a][1,5]diazocin derivatives demonstrated that those with sulfonamide groups exhibited enhanced activity against multi-drug resistant strains of Escherichia coli . The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .
Study 2: Anticancer Mechanism
In vitro experiments revealed that this compound effectively inhibited the proliferation of breast cancer cells by inducing G0/G1 phase arrest in the cell cycle. This effect was correlated with increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Comparison with Similar Compounds
Notes
The target compound’s structural analysis relies on methodologies (e.g., SHELX, ORTEP-3) validated in crystallography literature .
Comparisons with 1l and 11f highlight the impact of heterocyclic cores and substituents on physicochemical properties .
Hydrogen-bonding patterns () and stereochemical considerations () are critical for rational drug design .
Further experimental data (e.g., XRD, bioassays) are needed to confirm the target compound’s properties and activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
